N-phenethyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide is a complex organic compound with significant implications in medicinal chemistry and biological research. This compound is characterized by its unique molecular structure, which includes a pyrrolo[3,4-d]pyrimidine core substituted with a phenethyl group and a carboxamide functional group. Its potential applications span various fields, including drug development, particularly as a kinase inhibitor.
N-phenethyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide can be sourced from chemical suppliers specializing in research-grade compounds. It falls under the classification of heterocyclic compounds, specifically pyrrolopyrimidines, which are noted for their diverse biological activities. This compound is often studied for its role in inhibiting specific kinases involved in cancer cell proliferation and survival.
The synthesis of N-phenethyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide typically involves multi-step reactions. A common synthetic route begins with the preparation of a pyrrole derivative, followed by cyclization with an appropriate nitrile to form the pyrrolopyrimidine core.
Key steps in the synthesis may include:
Techniques such as microwave-assisted synthesis and flow chemistry can enhance yield and purity during industrial production, optimizing conditions for large-scale applications .
The molecular formula of N-phenethyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide is . Its structure features:
The compound's three-dimensional conformation allows it to interact effectively with biological targets, particularly kinases .
N-phenethyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide can undergo several chemical reactions:
These reactions enable the modification of the compound for various applications in medicinal chemistry .
N-phenethyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide primarily acts as a kinase inhibitor. Its mechanism of action involves binding to specific kinase targets, leading to:
This multi-targeted nature allows it to affect various biochemical pathways, making it a valuable candidate for further drug development .
N-phenethyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide is typically presented as a solid at room temperature. Specific physical properties may include:
Key chemical properties include:
These properties are crucial for its application in laboratory settings .
N-phenethyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide has several notable applications in scientific research:
The ongoing research into this compound highlights its versatility and potential impact on drug discovery .
The pyrrolo[3,4-d]pyrimidine scaffold represents a privileged structure in medicinal chemistry due to its structural resemblance to purine nucleotides, enabling targeted interactions with biological macromolecules. Early explorations focused on its role as an adenine bioisostere, capitalizing on the ability of the bicyclic system to occupy adenosine-binding pockets in enzymes. Seminal work in kinase inhibition revealed that derivatives like Compound 12b demonstrated potent activity against epidermal growth factor receptor (EGFR) with an half-maximal inhibitory concentration (IC₅₀) of 0.016 µM against wild-type EGFR and 0.236 µM against the resistant EGFR^(T790M) mutant. This compound induced apoptosis through B-cell lymphoma 2 (Bcl-2) family modulation, achieving an 8.8-fold increase in B-cell lymphoma 2-associated X protein (BAX)/Bcl-2 ratio [1]. Concurrently, ataxia telangiectasia and Rad3-related (ATR) kinase inhibitors incorporating the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine core (e.g., Compound 5g) achieved sub-nanomolar potency (IC₅₀ = 0.007 µM), validating the scaffold’s versatility beyond receptor tyrosine kinases [4]. The scaffold’s synthetic tractability facilitated diversification, with research highlighting its adaptability for targeting diverse therapeutic areas, including antiviral and antibacterial applications [5] [10].
The carboxamide moiety fused at the 6,7-position of pyrrolo[3,4-d]pyrimidine introduces critical hydrogen-bonding capabilities essential for adenosine triphosphate (ATP)-competitive kinase inhibition. This pharmacophoric feature stabilizes interactions with kinase hinge regions through a dual hydrogen-bond acceptor-donor pattern. Molecular docking studies of pyrrolopyrimidine carboxamides in EGFR demonstrate binding mode conservation, where the carboxamide nitrogen forms a hydrogen bond with Cys773, while the carbonyl oxygen interacts with Met769 [1]. This mimics the binding of canonical adenine but with enhanced selectivity achievable through C6/C7 substitutions. The scaffold’s planar geometry facilitates π-stacking within hydrophobic pockets, while the fused carboxamide enables water-mediated interactions with allosteric sites, as observed in cyclin-dependent kinase 2 (CDK2) inhibitors [7].
Table 1: Kinase Targets of Pyrrolo[3,4-d]Pyrimidine Carboxamides
Kinase Target | Representative Compound | IC₅₀ (µM) | Biological Consequence |
---|---|---|---|
EGFR Wild-Type | 12b | 0.016 | Cell cycle arrest (S/G2/M), apoptosis |
EGFR^(T790M) Mutant | 12b | 0.236 | BAX/Bcl-2 ratio elevation (8.8-fold) |
ATR Kinase | 5g | 0.007 | Phosphorylation suppression, tumor regression |
CDK2/Cyclin E | 2c | 0.082* | Selective proliferation inhibition |
*Measured at 1 millimolar ATP concentration [2] [4]
Beyond kinases, carboxamide-functionalized derivatives exhibit affinity for bacterial filamenting temperature-sensitive mutant Z (FtsZ) GTPase, disrupting Z-ring assembly with half-maximal effective concentration (EC₅₀) values as low as 4.65 micrograms per milliliter [3]. This underscores the carboxamide’s role in extending target space to nucleotide-binding proteins through conserved molecular recognition principles.
The incorporation of an N-phenethyl group at the carboxamide nitrogen (6/7H-position) represents a strategic design choice to optimize physicochemical and target engagement properties. The phenethyl moiety enhances:
Table 2: Impact of N-Substituents on Pyrrolopyrimidine Bioactivity
N-Substituent | Target | Potency (IC₅₀/EC₅₀) | Selectivity Enhancement |
---|---|---|---|
Methyl | GPR119 | 0.016 µM | Low PXR activation, minimal CYP inhibition |
4-Trifluoromethylbenzyl | Aldose Reductase | 1.7 µM | 2.5-fold over propionic acid derivatives |
Phenethyl (Predicted) | EGFR/FtsZ | -- | Hydrophobic pocket occupancy, hinge flexibility |
Heteroaryl sulfonamide | CDK2 | 0.082 µM* | 200-fold over CDK1/4/6/7/9 |
*At 1 millimolar ATP [2] [5] [9]
The phenethyl group’s electron-rich aromatic system may further potentiate π-cation interactions with lysine residues in allosteric sites, as demonstrated in cyclin-dependent kinase inhibitors where aryl sulfonamides improve kinome selectivity [8]. Additionally, its moderate lipophilicity (calculated partition coefficient (LogP) ~2.5–3.0) balances aqueous solubility and membrane permeability, addressing a key limitation of unsubstituted carboxamides [5] [6].
CAS No.: 512-61-8
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.:
CAS No.:
CAS No.: 7362-34-7